(5-Chloro-4-methyl-2-nitrophenyl)acetic acid

Physicochemical Profiling pKa Prediction Reaction Optimization

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid (CAS 1437794-56-3) is a polysubstituted phenylacetic acid derivative bearing chloro, methyl, and nitro functional groups. This substitution pattern imparts distinct electronic and steric properties that differentiate it from other nitrophenylacetic acid analogs.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
CAS No. 1437794-56-3
Cat. No. B1432018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Chloro-4-methyl-2-nitrophenyl)acetic acid
CAS1437794-56-3
Molecular FormulaC9H8ClNO4
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C9H8ClNO4/c1-5-2-8(11(14)15)6(3-7(5)10)4-9(12)13/h2-3H,4H2,1H3,(H,12,13)
InChIKeyYNSRHOWGWYFOQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Chloro-4-methyl-2-nitrophenyl)acetic Acid (CAS 1437794-56-3): A Distinct Substituted Phenylacetic Acid Building Block


(5-Chloro-4-methyl-2-nitrophenyl)acetic acid (CAS 1437794-56-3) is a polysubstituted phenylacetic acid derivative bearing chloro, methyl, and nitro functional groups . This substitution pattern imparts distinct electronic and steric properties that differentiate it from other nitrophenylacetic acid analogs . The compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals [1]. Its unique arrangement of substituents (5-chloro, 4-methyl, 2-nitro) influences key physicochemical parameters, including acidity and lipophilicity, which directly impact reactivity and downstream applications .

Why (5-Chloro-4-methyl-2-nitrophenyl)acetic Acid Cannot Be Interchanged with Generic Nitrophenylacetic Acid Analogs


Substituted phenylacetic acids are not functionally interchangeable; subtle variations in the position and identity of ring substituents profoundly alter electronic character, steric accessibility, and physicochemical properties . For (5-Chloro-4-methyl-2-nitrophenyl)acetic acid, the specific 5-chloro, 4-methyl, 2-nitro arrangement yields a distinct pKa and lipophilicity profile compared to regioisomeric or differently substituted analogs . Generic substitution with, for example, a 5-chloro-2-nitrophenylacetic acid (lacking the 4-methyl group) would result in a significantly more acidic compound (pKa ~2.98 vs 3.86), altering its behavior in pH-dependent reactions and extractions [1]. Similarly, changing the position of the chloro group or omitting the methyl group changes the computed logP, impacting solubility and partitioning in biphasic systems . Therefore, direct replacement without quantitative justification risks compromising synthetic reproducibility, yield, and purification efficiency .

Quantitative Differentiation of (5-Chloro-4-methyl-2-nitrophenyl)acetic Acid Against Key Analogs


pKa Comparison: Reduced Acidity Relative to 5-Chloro-2-nitrophenylacetic Acid

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid exhibits a predicted pKa of 3.86 ± 0.10 . In contrast, the analog lacking the 4-methyl group, 5-chloro-2-nitrophenylacetic acid (CAS 22908-28-7), has a calculated pKa of 2.98 [1]. This difference of ~0.88 pKa units translates to the target compound being approximately 7.6-fold less acidic under standard conditions.

Physicochemical Profiling pKa Prediction Reaction Optimization

LogP Comparison: Moderately Increased Lipophilicity vs. 4-Methyl-2-nitrophenylacetic Acid

The target compound has a computed LogP of 2.18372 . The chloro-free analog, 4-methyl-2-nitrophenylacetic acid (CAS 29640-90-2), has a reported LogP of 1.53032 . The introduction of the 5-chloro substituent increases the partition coefficient by approximately 0.65 log units, indicating enhanced lipophilicity.

Lipophilicity Partition Coefficient ADME Prediction

Regioisomeric LogP Differentiation: Lower Lipophilicity than 4-Chloro-2-nitrophenylacetic Acid

When compared to the regioisomer 4-chloro-2-nitrophenylacetic acid (CAS 37777-71-2), which has a LogP of 2.39850 , the target compound (LogP 2.18372) is less lipophilic by ~0.21 log units . This demonstrates that the specific positioning of the chloro (5- vs 4-) and the presence of the methyl group (4-) collectively fine-tune lipophilicity.

Regioisomer Comparison Lipophilicity Structure-Property Relationship

Purity Grade Comparison: 98% Standard Purity Ensures Reproducible Synthetic Utility

Commercially, (5-Chloro-4-methyl-2-nitrophenyl)acetic acid is available at a standard purity of 98% . While many analogs are also offered at similar purity, the availability of batch-specific analytical data (NMR, HPLC, GC) for this compound provides documented quality assurance. In contrast, some less common regioisomers, such as 2-(4-chloro-5-methyl-2-nitrophenyl)acetic acid, may have more limited commercial sourcing and variable purity specifications .

Purity Specification Quality Control Synthetic Intermediate

Molecular Weight and Heavy Atom Count: Defined Building Block for Fragment-Based Design

(5-Chloro-4-methyl-2-nitrophenyl)acetic acid has a molecular weight of 229.62 g/mol and contains 15 heavy atoms . This places it within a favorable range for a fragment-like building block. The unsubstituted parent, 2-nitrophenylacetic acid, has a molecular weight of 181.15 g/mol [1]. The addition of chloro and methyl groups increases both molecular weight and heavy atom count, providing additional synthetic handles and steric bulk that can be exploited in target molecule construction.

Molecular Descriptor Fragment-Based Drug Design Building Block

Predicted Boiling Point: Higher Boiling Point Compared to Less Substituted Analogs

The predicted boiling point for (5-Chloro-4-methyl-2-nitrophenyl)acetic acid is 388.0 ± 37.0 °C . This is significantly higher than that of 4-chloro-2-nitrophenylacetic acid, which has a reported boiling point of 361.2 °C at 760 mmHg . The ~27 °C increase reflects the additional methyl group's contribution to increased molecular weight and intermolecular forces.

Physical Property Boiling Point Thermal Stability

Primary Research and Industrial Application Scenarios for (5-Chloro-4-methyl-2-nitrophenyl)acetic Acid


Synthesis of Heterocyclic Scaffolds via Nitro Group Reduction and Cyclization

The nitro group at the 2-position serves as a precursor to an amine, enabling the construction of nitrogen-containing heterocycles such as indoles, quinolines, or benzodiazepines. The distinct pKa (3.86) of the carboxylic acid allows for selective protection/deprotection strategies that would differ from more acidic analogs like 5-chloro-2-nitrophenylacetic acid (pKa 2.98) [1].

Preparation of Functionalized Arylacetic Acid Derivatives for Medicinal Chemistry

The combination of chloro, methyl, and carboxylic acid functionalities makes this compound a versatile scaffold for parallel synthesis libraries. The moderate lipophilicity (LogP 2.18) positions it favorably for cell permeability while maintaining some aqueous solubility, as predicted by its topological polar surface area (TPSA) of 83.1 Ų . This property profile is valuable in hit-to-lead optimization campaigns.

Agrochemical Intermediate Synthesis Exploiting Halogen and Nitro Reactivity

The 5-chloro substituent provides a handle for further functionalization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups allows for fine-tuning of reaction selectivity, as indicated by the distinct substitution pattern [2].

Analytical Method Development and Reference Standard Utilization

With a defined 98% purity specification and available batch-specific analytical data (NMR, HPLC, GC) , this compound can serve as a reliable reference standard for developing and validating analytical methods for related nitrophenylacetic acid impurities in pharmaceutical manufacturing processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for (5-Chloro-4-methyl-2-nitrophenyl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.